molecular formula C12H13N3O2 B8297169 3-Nitro-2-(pyrrolidin-1-ylmethyl)benzonitrile

3-Nitro-2-(pyrrolidin-1-ylmethyl)benzonitrile

Cat. No.: B8297169
M. Wt: 231.25 g/mol
InChI Key: ZKGIQZZOLSHLOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-2-(pyrrolidin-1-ylmethyl)benzonitrile is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

3-nitro-2-(pyrrolidin-1-ylmethyl)benzonitrile

InChI

InChI=1S/C12H13N3O2/c13-8-10-4-3-5-12(15(16)17)11(10)9-14-6-1-2-7-14/h3-5H,1-2,6-7,9H2

InChI Key

ZKGIQZZOLSHLOK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=C(C=CC=C2[N+](=O)[O-])C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-(bromomethyl)-3-nitrobenzonitrile (1.10 g, 4.56 mmol) and pyrrolidine (0.65 g, 9.13 mmol) in CH2Cl2 (15 mL) was added triethylamine (1.85 g, 18.25 mmol) dropwise at 0° C. The mixture was stirred at room temperature for 2 h and evaporated to dryness under reduced pressure. The residue was diluted with water (10 mL) and extracted with CH2Cl2 (3×50 mL). The CH2Cl2 solution was dried over anhydrous Na2SO4, filtered, and evaporated to dryness under reduced pressure. The residue was purified by MPLC on silica gel using a mixture of EtOAc and hexane as eluent to give 3-nitro-2-(pyrrolidin-1-ylmethyl)benzonitrile (0.96 g, 91%) as a yellow solid. 1H NMR (400 MHz, CDCl3): δ 7.90 (d, 1 H, J=7.6 Hz), 7.83 (dd, 1H, J=7.6, 0.8 Hz), 7.52 (t, 1H, J=7.6 Hz), 4.14 (s, 2H), 2.52 (br s, 4H), 1.72 (br s, 4H).
Quantity
1.1 g
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reactant
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0.65 g
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reactant
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1.85 g
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reactant
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15 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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